molecular formula C14H12BrN3OS B2760822 5-Bromo-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]pyrimidin-2-amine CAS No. 2379995-99-8

5-Bromo-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]pyrimidin-2-amine

Cat. No. B2760822
CAS RN: 2379995-99-8
M. Wt: 350.23
InChI Key: BTVOQBIIYMRKIY-UHFFFAOYSA-N
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Description

The compound “5-Bromo-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]pyrimidin-2-amine” is a complex organic molecule. It contains a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a furan ring, which is a heterocyclic compound that consists of a five-member aromatic ring with four carbon atoms and one oxygen .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine ring, followed by the introduction of the bromine atom and the furan and thiophene rings . The exact synthesis process would depend on the specific reactants and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine ring provides a planar, aromatic core, while the furan and thiophene rings add additional aromaticity and complexity . The bromine atom would add significant weight to the molecule, and the amine group could participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by several factors. The electron-rich aromatic rings could potentially undergo electrophilic aromatic substitution reactions . The bromine atom could be replaced by other groups in a nucleophilic aromatic substitution reaction . The amine group could also participate in various reactions, such as condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely make it relatively stable and low in reactivity. The bromine atom would make the molecule heavier and could influence its boiling and melting points . The amine group could allow it to form salts with acids .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a pharmaceutical, it might interact with biological targets such as enzymes or receptors. The aromatic rings could participate in pi stacking interactions with other aromatic systems, and the amine group could form hydrogen bonds .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation . The compound may also present hazards if ingested or inhaled .

properties

IUPAC Name

5-bromo-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3OS/c15-11-6-16-14(17-7-11)18-8-12(10-3-5-20-9-10)13-2-1-4-19-13/h1-7,9,12H,8H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVOQBIIYMRKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC2=NC=C(C=N2)Br)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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